Licogliflozin (LIK066) is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2) [, , , , , , ]. SGLTs are proteins responsible for glucose absorption in the kidneys and intestines. By inhibiting these transporters, licogliflozin reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a decrease in blood glucose levels [, , ].
Licogliflozin is a novel pharmaceutical compound classified as a dual inhibitor of sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. It is primarily developed for the management of type 2 diabetes mellitus and has shown potential benefits in weight reduction and metabolic health. The compound is synthesized through complex chemical processes, and its mechanism of action involves the inhibition of glucose reabsorption in the kidneys and intestines, leading to increased glucose excretion.
The synthesis of Licogliflozin involves a multi-step process that includes the formation of a benzodioxin ring followed by glycosylation. Key steps in the synthesis are:
The industrial production emphasizes optimizing reaction conditions for high yield and purity, utilizing techniques like crystallization and chromatography for purification.
Licogliflozin's molecular structure features a benzodioxin core, which is integral to its function as an inhibitor of sodium-glucose co-transporters. While specific structural data such as molecular weight or precise atomic arrangement are not detailed in the provided sources, its classification as a dual inhibitor indicates that it interacts with both SGLT1 and SGLT2, affecting glucose handling in the body .
Licogliflozin undergoes various chemical reactions that include:
These reactions are crucial for understanding the metabolic pathways involved in Licogliflozin's pharmacokinetics.
Licogliflozin operates by inhibiting sodium-glucose co-transporters, specifically SGLT1 and SGLT2. This inhibition leads to:
Clinical studies have demonstrated significant reductions in body weight and improvements in metabolic health markers following treatment with Licogliflozin.
Licogliflozin exhibits several notable physical and chemical properties that contribute to its efficacy:
These properties are critical for ensuring effective delivery and action within the body.
Licogliflozin's primary application is in the management of type 2 diabetes mellitus. Its ability to lower blood glucose levels while promoting weight loss makes it a valuable addition to diabetes treatment regimens. Furthermore, ongoing research explores its potential benefits in:
The SGLT transporter family mediates active glucose transport across epithelial membranes. SGLT2, located predominantly in the renal proximal tubule’s S1 segment, reabsorbs ~90% of filtered glucose through high-affinity, low-capacity transport. SGLT1, a high-capacity transporter, completes glucose reabsorption (~10%) in the distal S3 segment while primarily facilitating intestinal glucose/galactose absorption [10]. In metabolic diseases:
Table 1: SGLT Transporter Characteristics and Metabolic Roles
Transporter | Location | Function | Inhibition Impact |
---|---|---|---|
SGLT2 | Renal proximal tubule (S1) | Reabsorbs 90% filtered glucose | Glycosuria (≤50g glucose/day) |
SGLT1 | Intestine, Renal proximal tubule (S3) | Intestinal glucose absorption; renal glucose reabsorption (10%) | Reduced glucose absorption; enhanced incretins |
Selectivity Ratio (SGLT2:SGLT1) | IC₅₀ SGLT2 = 0.58 nM vs. SGLT1 = 20.6 nM [1] |
Licogliflozin’s 30-fold selectivity for SGLT2 over SGLT1 balances target engagement and tolerability. Its inhibition kinetics promote synchronized glucose disposal: renal excretion (SGLT2 blockade) and reduced intestinal absorption (SGLT1 blockade) [1] [4].
Dual inhibition addresses limitations of selective SGLT2 inhibitors through complementary mechanisms:
Table 2: Metabolic Efficacy of Licogliflozin in Clinical Studies
Condition | Dose/Duration | Key Efficacy Outcomes | Reference |
---|---|---|---|
Obesity (BMI 35–50) | 150mg QD, 12 weeks | -5.7% body weight vs placebo | [4] |
T2DM + Obesity | 15mg QD, 14 days | -26% 24-hr glucose; +100g UGE₂₄ | [4] |
NASH | 150mg QD, 12 weeks | -32% ALT; -38.7% liver fat | [6] |
PCOS | 50mg TID, 2 weeks | -70% hyperinsulinemia; -24% DHEAS | [8] |
The dual mechanism amplifies incretin benefits: licogliflozin 15mg/day increased postprandial GLP-1 by 54% and PYY by 67% while suppressing GIP by 53% in T2DM patients (P<0.001). This hormonal shift promotes satiety and beta-cell function [4].
Licogliflozin emerged from structure-activity optimization of phlorizin derivatives. Key developmental milestones:
Pharmacologically, licogliflozin is classified as:
Compared to selective inhibitors, licogliflozin’s ~30-fold SGLT2 selectivity optimizes intestinal versus renal effects. Its pharmacokinetic profile features rapid absorption (Tₘₐₓ <1h), moderate permeability, and glucuronidation-mediated metabolism with 17.2h half-life [5] [7].
Table 3: Pharmacological Classification of Licogliflozin
Property | Characteristic | Therapeutic Implication |
---|---|---|
Molecular Target | SGLT1 (IC₅₀=20.6nM), SGLT2 (IC₅₀=0.58nM) | Balanced intestinal/renal glucose modulation |
Selectivity Ratio | 35.5:1 (SGLT2:SGLT1) | Minimizes SGLT1 inhibition-related GI effects |
Elimination Half-life | 17.2 hours | Suitable for once-daily dosing |
Key Indications (Investigated) | Obesity, T2DM, NASH, PCOS | Broad metabolic applications |
Despite discontinuation of obesity and diabetes development (2024), licogliflozin’s clinical effects validate dual SGLT inhibition as a paradigm for multi-organ metabolic improvement. Ongoing research explores its potential in type 1 diabetes and cardiac protection [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: